Methyl 4-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzothieno-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with a suitable acylating agent to introduce the acetyl group. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothieno-pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzothieno-pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(6-tert-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)hydrazono]methyl}benzoate
- 7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4(3H)-one
Uniqueness
Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate is unique due to its specific structural features, including the sulfanylacetyl group and the benzothieno-pyrimidine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O3S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-20(25)12-6-8-13(9-7-12)23-16(24)10-27-18-17-14-4-2-3-5-15(14)28-19(17)22-11-21-18/h6-9,11H,2-5,10H2,1H3,(H,23,24) |
InChI Key |
CQZZKQBPXRPRHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
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